1-Benzofuran-5-carbonyl chloride

Catalog No.
S1491441
CAS No.
56540-70-6
M.F
C9H5ClO2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzofuran-5-carbonyl chloride

CAS Number

56540-70-6

Product Name

1-Benzofuran-5-carbonyl chloride

IUPAC Name

1-benzofuran-5-carbonyl chloride

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H

InChI Key

HVLITELPDNDMFO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CO2)C=C1C(=O)Cl

Synonyms

1-BENZOFURAN-5-CARBONYL CHLORIDE;5-Benzofurancarbonyl chloride (9CI)

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)Cl

Synthesis and Characterization:

1-Benzofuran-5-carbonyl chloride is a relatively niche organic compound, and research on its synthesis and characterization is limited. However, a few studies report its preparation through various methods, including the Vilsmeier-Haack reaction and the reaction of 1-benzofuran-5-carboxylic acid with thionyl chloride [, ]. These studies typically involve characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized product [, ].

Potential Applications:

While research specifically investigating the applications of 1-Benzofuran-5-carbonyl chloride is scarce, its chemical structure suggests potential uses in various scientific fields:

  • Organic synthesis: The presence of an acid chloride functional group makes 1-Benzofuran-5-carbonyl chloride a potential reactant in various organic transformations, such as Friedel-Crafts acylation and Claisen condensation reactions. These reactions could be useful for introducing the benzofuran moiety into complex organic molecules [, ].
  • Medicinal chemistry: The benzofuran scaffold is present in several bioactive molecules with various pharmacological activities []. 1-Benzofuran-5-carbonyl chloride could serve as a starting material for synthesizing novel benzofuran-based derivatives with potential therapeutic applications. However, this is purely hypothetical, and further research is needed to explore this possibility.
  • Material science: The rigid and aromatic nature of 1-Benzofuran-5-carbonyl chloride suggests its potential use as a building block in the synthesis of novel polymers or functional materials. However, similar to medicinal chemistry, this application is speculative and requires further investigation.

1-Benzofuran-5-carbonyl chloride is an organic compound with the molecular formula C₉H₅ClO₂ and a molecular weight of approximately 180.59 g/mol. It features a benzofuran ring structure, which consists of a fused benzene and furan ring, with a carbonyl chloride functional group at the 5-position. This compound is typically a white to light yellow solid, with a melting point ranging from 67 to 69 °C .

The presence of the carbonyl chloride group makes this compound reactive, particularly in nucleophilic substitution reactions, where it can act as an acylating agent.

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Acylation Reactions: It can acylate aromatic compounds, leading to the formation of ketones.
  • Hydrolysis: In the presence of water, it can be hydrolyzed to yield 1-benzofuran-5-carboxylic acid.

These reactions are significant in synthetic organic chemistry for developing more complex molecules.

Several methods exist for synthesizing 1-benzofuran-5-carbonyl chloride:

  • From Benzofuran: Benzofuran can be converted into 1-benzofuran-5-carbonyl chloride through chlorination followed by acylation using thionyl chloride or oxalyl chloride.
  • Via Friedel-Crafts Acylation: Benzofuran may undergo Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst.
  • Direct Chlorination: The compound can also be synthesized by direct chlorination of 1-benzofuran-5-carboxylic acid using phosphorus oxychloride or similar reagents.

These methods allow for the efficient production of the compound for research and industrial applications.

1-Benzofuran-5-carbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Potential applications in developing polymeric materials due to its reactive functional groups.

Interaction studies involving 1-benzofuran-5-carbonyl chloride primarily focus on its reactivity with biological molecules. Investigations into its interactions with proteins and nucleic acids could provide insights into its potential biological effects. Additionally, understanding how this compound interacts with other chemical agents is crucial for assessing its stability and reactivity in various environments.

1-Benzofuran-5-carbonyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
1-Benzofuran-5-carboxylic acidCarboxylic AcidLacks the reactive carbonyl chloride group
BenzofuranSimple Aromatic RingBasic structure without functionalization
2,7a-Dihydro-1-benzofuran-5-carbonyl chlorideDihydro DerivativeContains additional hydrogen atoms affecting reactivity

Uniqueness

The uniqueness of 1-benzofuran-5-carbonyl chloride lies in its carbonyl chloride functional group, which enhances its electrophilicity compared to similar compounds. This feature allows it to participate in more diverse

3.1.1 General pathway
Nucleophiles attack the carbonyl carbon, forming a tetrahedral anion that eliminates chloride to give amides, esters, thioesters or acyl azides [3]. Proton transfer often occurs in a concerted step or is mediated by an adventitious base [4].

3.1.2 Representative data

EntryNucleophile (2 equiv.)Solvent / 20 °CProductIsolated yieldReference
1BenzylamineDichloromethane + triethylamineN-benzyl-1-benzofuran-5-carboxamide93%
2PhenolDichloromethane + pyridinePhenyl 1-benzofuran-5-carboxylate88%
3Sodium azideAcetonitrile1-Benzofuran-5-carbonyl azide79%
4Hydrogen-terminated alkanol (C₈)Toluene, 80 °CLinear ester85% [8]

Mechanistic probes using nuclear magnetic resonance spectroscopy have detected transient acyl-ammonium salts in amine-catalysed esterifications, confirming the addition–elimination manifold [4].

Metal-Catalysed Coupling Reactions

3.2.1 Palladium-catalysed cross couplings
Palladium tetrakis-triphenylphosphane with cesium carbonate promotes direct coupling of 1-benzofuran-5-carbonyl chloride with aryl- and alkenyl-boronic acids, furnishing diaryl and aryl-alkenyl ketones in 70 – 95% yield under anhydrous toluene at 60 °C [9]. The key intermediates are acyl-palladium(II) species formed by oxidative addition, verified by low-temperature spectroscopic capture of bis-phosphine acyl complexes .

3.2.2 Nickel-catalysed transformations
Chiral nickel–bisoxazoline systems couple acid chlorides with α-bromobenzoates to produce enantioenriched α-hydroxy ketones (up to 99% enantiomeric excess, 60 – 92% yield) [11]. Radical capture by nickel(I) followed by reductive elimination has been elucidated through electron paramagnetic resonance [11] [12].

3.2.3 Copper-mediated processes
N-heterocyclic-carbene copper(I) boryl complexes insert bis(pinacolato)diboron into the carbon–chlorine bond of acid chlorides at ambient temperature, affording potassium acyltrifluoroborates in 68 – 93% yield [13]. In situ infrared monitoring shows immediate formation of acyl-copper intermediates that transfer the boryl group before chloride departure [13].

Catalyst systemSubstrate partnerProduct typeTypical yieldReference
Triphenylphosphane-palladium / cesium carbonatePhenylboronic acidDiaryl ketone90% [9]
Nickel(II) chloride / chiral bisoxazolineα-Bromobenzoateα-Hydroxy ketone85% [11]
Copper(I) N-heterocyclic carbeneDiboron reagentAcyl trifluoroborate88% [13]

Cyclization to Form Complex Heterocycles

3.3.1 Intramolecular cyclization strategies
After nucleophilic substitution the resulting amides or esters can undergo electrophile-induced cyclizations. For example, N-allyl amides derived from 1-benzofuran-5-carbonyl chloride undergo palladium-assisted aza-Heck closure to give fused indolobenzofurans in 65 – 78% yield [14].

3.3.2 Benzofuran ring construction methodologies
Suzuki–Miyaura coupling of halogenated salicylaldehydes with propargyl boronates followed by gold-catalysed cycloisomerisation remains the preferred route to construct the benzofuran scaffold [15] [16]. When the acyl chloride is installed before ring closure, the carbonyl chloride survives these conditions and can be elaborated later, providing a handle for diversification.

Mechanistic Investigations

3.4.1 Reaction pathway studies
Stopped-flow infrared experiments on amine-catalysed esterification of benzoyl chloride analogues revealed a third-order global rate law (one acyl chloride, one alcohol, one amine), large kinetic isotope effects with alcohol-O-deuterium and a transient acyl-ammonium intermediate [17]. Comparable kinetics are observed for 1-benzofuran-5-carbonyl chloride, indicating the same rate-determining proton transfer step.

3.4.2 Intermediates characterisation in academic context

  • Low-temperature nuclear magnetic resonance spectra reveal discrete acyl-palladium dichloride complexes during palladium-catalysed couplings .
  • X-ray diffraction of lithium acyl-boryl adducts isolated from copper-mediated borylations confirms the proposed σ-bond-metathesis transition state [13].
  • Computational studies (density-functional theory, B3LYP) place the energy barrier for chloride departure from the tetrahedral intermediate at approximately 10 kilocalories per mole, explaining the fast room-temperature reactivity [18].
TechniqueIntermediate observedKey insightReference
Nuclear magnetic resonance spectroscopyAcyl-ammonium saltProton transfer governs esterification rate [4]
Low-temperature nuclear magnetic resonance spectroscopyAcyl-palladium complexConfirms oxidative addition step
Single-crystal X-ray analysisLithium acyl-boryl complexValidates σ-bond-metathesis pathway [13]

XLogP3

2.8

Wikipedia

1-benzofuran-5-carbonyl chloride

Dates

Last modified: 08-15-2023

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